molecular formula C13H14N2O5 B3121856 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid CAS No. 295357-66-3

2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid

Cat. No.: B3121856
CAS No.: 295357-66-3
M. Wt: 278.26 g/mol
InChI Key: DVFZIZCDDQITQV-UHFFFAOYSA-N
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Description

2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid is a useful research compound. Its molecular formula is C13H14N2O5 and its molecular weight is 278.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

    Hydrolysis: The compound can undergo hydrolysis to yield different hydrolyzed products.

Scientific Research Applications

2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is utilized in biochemical studies to understand its interactions with biological molecules.

    Medicine: It serves as an impurity standard in the quality control of pharmaceutical products, particularly those related to lenalidomide[][1].

    Industry: The compound is employed in the production of various fine chemicals and as a reagent in industrial processes[][1].

Comparison with Similar Compounds

2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid can be compared with other similar compounds, such as:

    2-(4-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)glutaric acid: This compound shares a similar isoindolinone structure but differs in the length and substitution of the carboxylic acid chain[][1].

    Lenalidomide: While lenalidomide is a therapeutic agent, this compound is primarily used as an impurity standard[][1].

Properties

IUPAC Name

2-(7-amino-3-oxo-1H-isoindol-2-yl)pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c14-9-3-1-2-7-8(9)6-15(12(7)18)10(13(19)20)4-5-11(16)17/h1-3,10H,4-6,14H2,(H,16,17)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFZIZCDDQITQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2N)C(=O)N1C(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

295357-66-3
Record name 2-(4-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)pentanedioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0295357663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-AMINO-1,3-DIHYDRO-1-OXO-2H-ISOINDOL-2-YL)PENTANEDIOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXZ82K265T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 1-(4-nitro-1-oxoisoindolin-2-yl)propane-1,3-dicarboxylic acid dibenzyl ester (2.6 g, 5.3 mmol), 10%Pd/C (0.26 g) and methanol (50 mL) is hydrogenated at 50 psi of hydrogen for 6 hours. The mixture is filtered through celite and the celite pad is washed with methanol (50 mL). The filtrate is concentrated in vacuo to give 1-(4-amino-1-oxoisoindolin-2-yl)propane-1,3-dicarboxylic acid (1.2 g, 81%); mp 183-185° C.; 1H NMR (DMSO-d6) δ7.17 (t, J=7.6 Hz, 1H), 6.89 (d, J=7.3 Hz, 1H), 6.79 (d, J=7.8 Hz, 1H), 5.50 (b, 2H), 4.82-4.77 (m, 1H), 4.23 (s, 2H), 2.31-1.98 (m, 4H); 13C NMR (DMSO-d6) δ173.46, 172.28, 168.98, 143.58, 132.21, 128.73, 125.65, 116.24, 110.34, 52.83, 45.19, 30.32, 24.42; Anal. Calcd. For C13H14N2O5; C, 56.11; H, 5.07; N, 10.07. Found: C, 55.95; H, 5.37; N, 9.73.
Name
1-(4-nitro-1-oxoisoindolin-2-yl)propane-1,3-dicarboxylic acid dibenzyl ester
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.26 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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